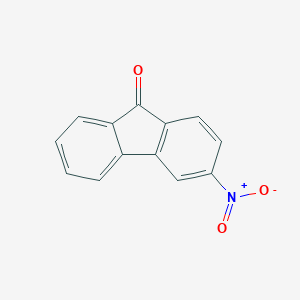

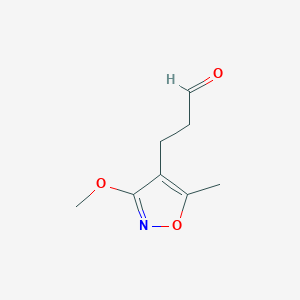

![molecular formula C9H13NO B130827 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole CAS No. 158243-62-0](/img/structure/B130827.png)

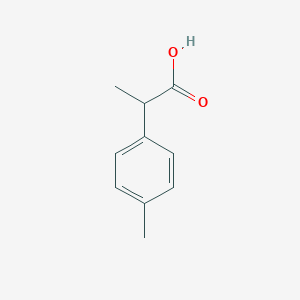

3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole, also known as DTBZ, is a chemical compound that has been widely studied for its potential applications in scientific research. DTBZ belongs to the family of isoxazole derivatives, which are known for their diverse biological activities. In

Mécanisme D'action

3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole binds specifically to VMAT2, a transmembrane protein that transports monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, from the cytoplasm into synaptic vesicles. 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole binds to a site on VMAT2 that is distinct from the substrate binding site, and its binding is reversible. The binding of 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole to VMAT2 results in the inhibition of monoamine transport, which leads to the depletion of monoamine neurotransmitters in the synaptic vesicles.

Biochemical and Physiological Effects

3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole has been shown to have minimal effects on cellular viability and function, making it an ideal tracer for studying beta cell mass and function. 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease. 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole appears to protect against the neurotoxic effects of dopamine and other monoamine neurotransmitters by reducing their release from synaptic vesicles.

Avantages Et Limitations Des Expériences En Laboratoire

3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole has several advantages for lab experiments. It is a highly specific tracer for VMAT2-expressing cells, allowing for the visualization and quantification of beta cell mass and function. 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole has minimal effects on cellular viability and function, making it an ideal tracer for long-term studies. However, 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole has some limitations. It is not suitable for studying the function of VMAT2 in live animals, as it requires the use of invasive imaging techniques. 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole also has limited utility for studying the function of other monoamine transporters, as it binds specifically to VMAT2.

Orientations Futures

There are several future directions for research on 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole. One area of interest is the development of new imaging techniques that can be used to study VMAT2 function in live animals. Another area of interest is the development of new tracers that can be used to study the function of other monoamine transporters, such as the dopamine transporter and the serotonin transporter. Finally, there is a need for further research on the neuroprotective effects of 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole and other VMAT2 inhibitors, with the goal of developing new treatments for neurodegenerative diseases.

Méthodes De Synthèse

3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole can be synthesized using a variety of methods, including the reaction of 2,4-pentanedione with hydroxylamine hydrochloride in the presence of sodium acetate, followed by cyclization with acetic anhydride. Another method involves the reaction of 2,4-pentanedione with hydroxylamine hydrochloride in the presence of sodium carbonate, followed by cyclization with acetic anhydride. Both methods result in the formation of 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole with high yield and purity.

Applications De Recherche Scientifique

3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole has been extensively studied for its potential applications in scientific research. It is commonly used as a tracer to study the function of beta cells in the pancreas, which are responsible for producing insulin. 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole binds to the vesicular monoamine transporter 2 (VMAT2) in beta cells, which allows for the visualization and quantification of beta cell mass and function. 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole has also been used to study the function of other VMAT2-expressing cells, such as neurons and chromaffin cells.

Propriétés

Numéro CAS |

158243-62-0 |

|---|---|

Nom du produit |

3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole |

Formule moléculaire |

C9H13NO |

Poids moléculaire |

151.21 g/mol |

Nom IUPAC |

3,7-dimethyl-4,5,6,7-tetrahydro-2,1-benzoxazole |

InChI |

InChI=1S/C9H13NO/c1-6-4-3-5-8-7(2)11-10-9(6)8/h6H,3-5H2,1-2H3 |

Clé InChI |

PNILOTIAMZAHFM-UHFFFAOYSA-N |

SMILES |

CC1CCCC2=C(ON=C12)C |

SMILES canonique |

CC1CCCC2=C(ON=C12)C |

Synonymes |

2,1-Benzisoxazole,4,5,6,7-tetrahydro-3,7-dimethyl-(9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

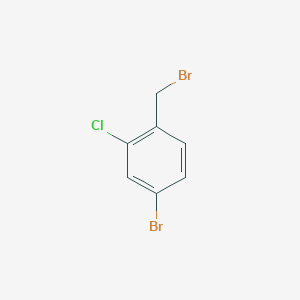

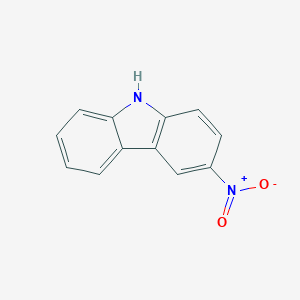

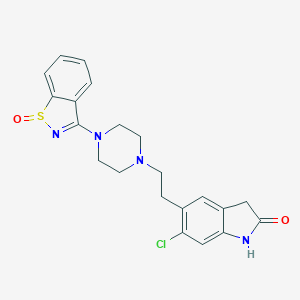

![4-{[Tert-butyl(dimethyl)silyl]oxy}-2-nitroaniline](/img/structure/B130754.png)

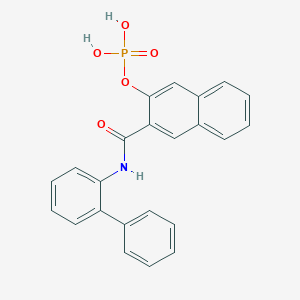

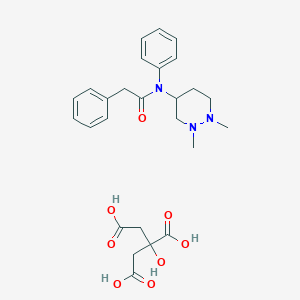

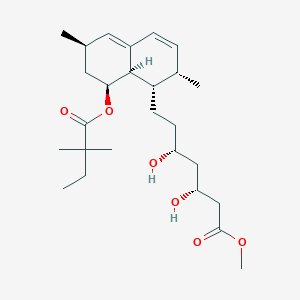

![N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide](/img/structure/B130757.png)

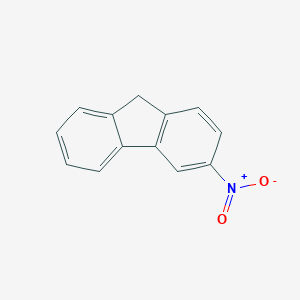

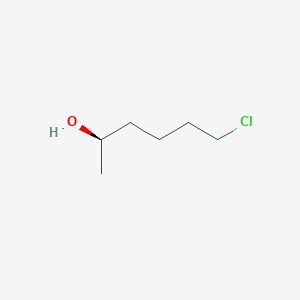

![5-[[2-(Acetyloxy)acetyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride](/img/structure/B130759.png)